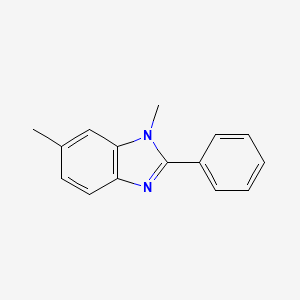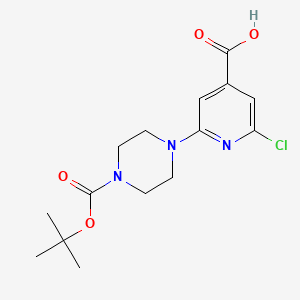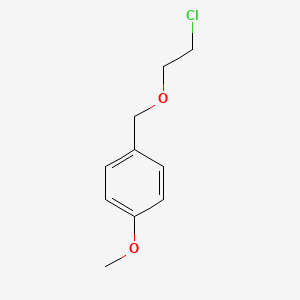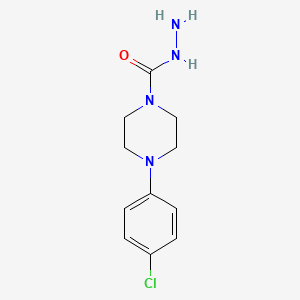
1,6-dimethyl-2-phenyl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Dimethyl-2-phenyl-1H-benzimidazole is a heterocyclic aromatic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The structure of this compound consists of a benzene ring fused to an imidazole ring, with methyl groups at positions 1 and 6 and a phenyl group at position 2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Dimethyl-2-phenyl-1H-benzimidazole can be synthesized through various methods. One common approach involves the condensation of ortho-phenylenediamine with benzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite . The reaction is typically carried out in a mixture of solvents under mild conditions, resulting in high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of green chemistry principles, such as reducing toxic solvents and minimizing waste production, is also becoming increasingly important in industrial processes .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Dimethyl-2-phenyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
1,6-Dimethyl-2-phenyl-1H-benzimidazole has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,6-dimethyl-2-phenyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of various enzymes and proteins, leading to its therapeutic effects. For example, it can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis . Additionally, its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit essential metabolic processes in microorganisms .
Comparación Con Compuestos Similares
1,6-Dimethyl-2-phenyl-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Similar structure but lacks the methyl groups at positions 1 and 6.
5,6-Dimethylbenzimidazole: Contains methyl groups at positions 5 and 6 instead of 1 and 6.
2-Substituted benzimidazoles: Various substituents at position 2, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C15H14N2 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1,6-dimethyl-2-phenylbenzimidazole |
InChI |
InChI=1S/C15H14N2/c1-11-8-9-13-14(10-11)17(2)15(16-13)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Clave InChI |
RYTDKLCIKNBCPX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N=C(N2C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Methylsulfanylpyrimidin-5-yl)methyl]quinoline-2-carboxylic acid](/img/structure/B13873759.png)

![2-(3,5-Dichlorophenyl)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13873772.png)

![6-chloro-N-[1-(5-ethylpyridin-2-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B13873783.png)
![4-[5-(2-methylpropyl)-1H-pyrazol-4-yl]-N-pyridin-2-yl-1,3-thiazol-2-amine](/img/structure/B13873785.png)
![3-Nitro-5-phenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13873789.png)


![tert-butyl 4-[[3-(2-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl]piperazine-1-carboxylate](/img/structure/B13873806.png)
![Tert-butyl 4-[3-(4-nitrophenyl)propyl]piperidine-1-carboxylate](/img/structure/B13873809.png)
![methyl 8-(dimethylamino)-2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13873813.png)

